(2S)-3-methyl-2-(1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonylamino)butanoic acid
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Overview
Description
(2S)-3-methyl-2-(1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonylamino)butanoic acid is a complex organic compound that belongs to the class of tetrahydropyridoindoles This compound is characterized by its unique structure, which includes a pyridoindole core fused with a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-methyl-2-(1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonylamino)butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridoindole Core: The pyridoindole core can be synthesized through a Pictet-Spengler reaction, where an indole derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydropyridoindole structure.
Introduction of the Butanoic Acid Moiety: The butanoic acid moiety is introduced through an amidation reaction, where the pyridoindole core is reacted with a suitable butanoic acid derivative under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-methyl-2-(1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonylamino)butanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
(2S)-3-methyl-2-(1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonylamino)butanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (2S)-3-methyl-2-(1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various cellular processes . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms .
Comparison with Similar Compounds
Similar Compounds
- (3S)-1,1-dimethyl-2,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid
- 1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-N-methyl-1H-pyrido[3,4-b]indole-3-carboxamide
Uniqueness
(2S)-3-methyl-2-(1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonylamino)butanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2S)-3-methyl-2-(1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-10(2)15(16(21)22)19-17(23)20-8-7-12-11-5-3-4-6-13(11)18-14(12)9-20/h3-6,10,15,18H,7-9H2,1-2H3,(H,19,23)(H,21,22)/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTSVJZWGTVNAW-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)N1CCC2=C(C1)NC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)N1CCC2=C(C1)NC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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